Thiophene-2-sulfinic acid
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Overview
Description
Thiophene-2-sulfinic acid is an organosulfur compound that contains a thiophene ring substituted with a sulfinic acid group at the second position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic synthesis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of thiophene followed by reduction. For instance, thiophene can be sulfonated using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which is then reduced to this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale sulfonation and reduction processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to thiophene-2-sulfonic acid.
Reduction: It can be reduced to thiophene-2-thiol.
Substitution: It can participate in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfonic acid.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene-2-sulfinic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Thiophene derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
Thiophene-2-sulfinic acid can be compared with other thiophene derivatives such as thiophene-2-sulfonic acid and thiophene-2-thiol:
Thiophene-2-sulfonic acid: More oxidized form, used in similar applications but with different reactivity.
Thiophene-2-thiol: Reduced form, often used in the synthesis of sulfur-containing compounds and as a building block in organic synthesis.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical processes and applications .
Comparison with Similar Compounds
- Thiophene-2-sulfonic acid
- Thiophene-2-thiol
- Thiophene-3-sulfinic acid
- Thiophene-3-sulfonic acid
Properties
Molecular Formula |
C4H4O2S2 |
---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
thiophene-2-sulfinic acid |
InChI |
InChI=1S/C4H4O2S2/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6) |
InChI Key |
AUPDIWFBUOVUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)O |
Origin of Product |
United States |
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